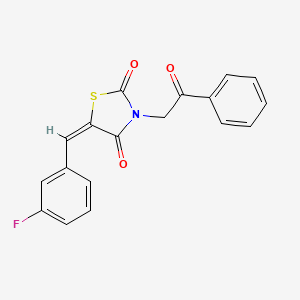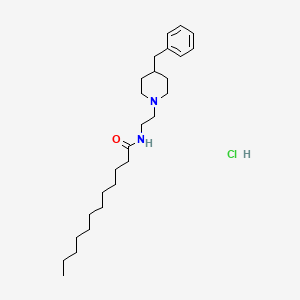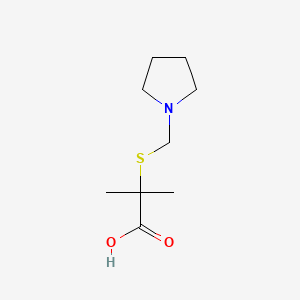
1H-Pyrrolo(3,2-c)pyridine-7-carboxamide, 2,3-dihydro-1-benzyl-6-(4-methyl-1-piperazinyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrolo(3,2-c)pyridine-7-carboxamide, 2,3-dihydro-1-benzyl-6-(4-methyl-1-piperazinyl)-, dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a pyrrolo-pyridine core, which is a fused ring system combining pyrrole and pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo(3,2-c)pyridine-7-carboxamide, 2,3-dihydro-1-benzyl-6-(4-methyl-1-piperazinyl)-, dihydrochloride typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. The key steps in the synthesis may include:
- Formation of the pyrrolo-pyridine core through cyclization reactions.
- Introduction of the carboxamide group via amidation reactions.
- Benzylation of the nitrogen atom in the pyrrolo-pyridine core.
- Attachment of the piperazinyl group through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and reagents are carefully selected to ensure efficient and cost-effective production.
化学反应分析
Types of Reactions
1H-Pyrrolo(3,2-c)pyridine-7-carboxamide, 2,3-dihydro-1-benzyl-6-(4-methyl-1-piperazinyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or acyl groups.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Medicine: The compound could be investigated for its pharmacological properties, such as its potential as a therapeutic agent for various diseases.
Industry: It may find applications in the development of new materials, such as polymers or catalysts.
作用机制
The mechanism of action of 1H-Pyrrolo(3,2-c)pyridine-7-carboxamide, 2,3-dihydro-1-benzyl-6-(4-methyl-1-piperazinyl)-, dihydrochloride depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
相似化合物的比较
Similar Compounds
Similar compounds to 1H-Pyrrolo(3,2-c)pyridine-7-carboxamide, 2,3-dihydro-1-benzyl-6-(4-methyl-1-piperazinyl)-, dihydrochloride include:
- 1H-Pyrrolo(3,2-c)pyridine-7-carboxamide derivatives with different substituents.
- Benzyl-substituted pyrrolo-pyridines.
- Piperazinyl-substituted heterocycles.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties. The presence of the pyrrolo-pyridine core, along with the benzyl and piperazinyl groups, may confer unique reactivity and selectivity in various applications.
属性
CAS 编号 |
102280-85-3 |
|---|---|
分子式 |
C20H27Cl2N5O |
分子量 |
424.4 g/mol |
IUPAC 名称 |
1-benzyl-6-(4-methylpiperazin-1-yl)-2,3-dihydropyrrolo[3,2-c]pyridine-7-carboxamide;dihydrochloride |
InChI |
InChI=1S/C20H25N5O.2ClH/c1-23-9-11-24(12-10-23)20-17(19(21)26)18-16(13-22-20)7-8-25(18)14-15-5-3-2-4-6-15;;/h2-6,13H,7-12,14H2,1H3,(H2,21,26);2*1H |
InChI 键 |
JIVBNZKENYXBDF-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=NC=C3CCN(C3=C2C(=O)N)CC4=CC=CC=C4.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


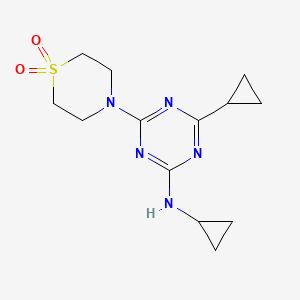
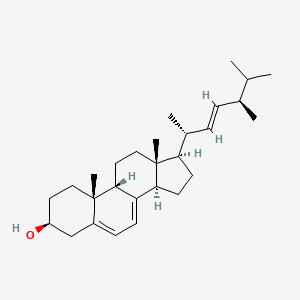
![1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12761390.png)
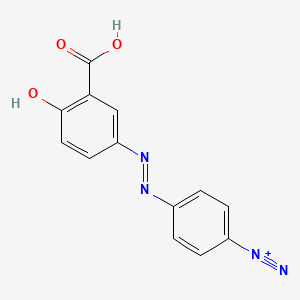


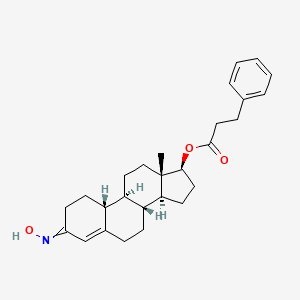

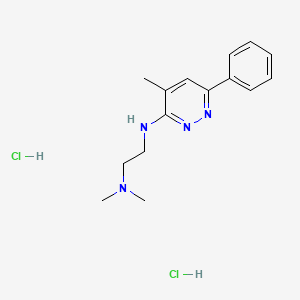
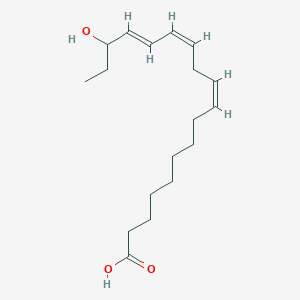
![N,N-dimethyl-2-[1-(2-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12761419.png)
